molecular formula C18H25NO2 B2961525 tert-Butyl 1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate CAS No. 185525-51-3

tert-Butyl 1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate

Cat. No.: B2961525
CAS No.: 185525-51-3
M. Wt: 287.403
InChI Key: KRARTKCUKUVFKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is a spirocyclic compound that features a unique structure combining an indene and a piperidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of indene derivatives with piperidine under specific conditions to form the spirocyclic core. The tert-butyl group is introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization and esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or bases may be employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the spirocyclic core .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its spirocyclic structure can enhance the biological activity and stability of pharmaceutical compounds. Research is ongoing to explore its use in the treatment of various diseases .

Industry

In the industrial sector, tert-Butyl 1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry .

Mechanism of Action

The mechanism of action of tert-Butyl 1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is unique due to its specific combination of an indene and piperidine ring system, along with the tert-butyl ester group. This unique structure imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

tert-butyl spiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-17(2,3)21-16(20)19-10-8-18(9-11-19)12-14-6-4-5-7-15(14)13-18/h4-7H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRARTKCUKUVFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.